An In-depth Technical Guide to 3,5-Dibromo-2-chloro-4,6-dimethylpyridine
An In-depth Technical Guide to 3,5-Dibromo-2-chloro-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine, CAS 915946-47-3, a polysubstituted pyridine derivative with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights into its physicochemical properties, potential synthetic routes, predicted reactivity, and prospective applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging the unique structural features of this molecule for the design and synthesis of novel chemical entities.
Introduction: The Significance of Substituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1][2][3][4][5] Its presence in numerous natural products, including vitamins and alkaloids, underscores its biological relevance.[3] In the realm of drug discovery, the pyridine motif is frequently incorporated to enhance pharmacological activity, improve metabolic stability, and modulate physicochemical properties.[1][2] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of its electronic and steric characteristics, thereby influencing its reactivity and interaction with biological targets.
3,5-Dibromo-2-chloro-4,6-dimethylpyridine presents a particularly interesting substitution pattern. The presence of three halogen atoms (two bromine and one chlorine) offers multiple reactive handles for further functionalization, while the two methyl groups can influence the molecule's conformation and solubility. The specific arrangement of these substituents is expected to impart a unique reactivity profile, making it a valuable building block for combinatorial chemistry and the synthesis of complex molecular architectures.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 915946-47-3 | BLDpharm[3] |
| Molecular Formula | C₇H₆Br₂ClN | BLDpharm[3] |
| Molecular Weight | 299.39 g/mol | BLDpharm[3] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar polyhalogenated pyridines |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water | Inferred from structural characteristics |
Synthesis and Characterization
A specific, documented synthesis for 3,5-Dibromo-2-chloro-4,6-dimethylpyridine has not been identified in the surveyed literature. However, a plausible synthetic strategy can be proposed based on established methods for the synthesis of substituted pyridines.
Proposed Synthetic Pathway
A logical approach to the synthesis of the target molecule would likely involve a multi-step sequence starting from a more readily available precursor, such as 2,4,6-collidine (2,4,6-trimethylpyridine).
Figure 1. A proposed synthetic pathway for 3,5-Dibromo-2-chloro-4,6-dimethylpyridine.
Step-by-Step Methodology (Hypothetical):
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Bromination of 2,4,6-Collidine: 2,4,6-Collidine could be subjected to electrophilic bromination to introduce bromine atoms at the 3 and 5 positions. Reagents such as bromine (Br₂) in the presence of a Lewis acid or N-bromosuccinimide (NBS) could be employed. The electron-donating methyl groups would activate the ring towards electrophilic substitution.
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Chlorination of 3,5-Dibromo-2,4,6-collidine: The resulting 3,5-dibromo-2,4,6-collidine could then be selectively chlorinated at the 2-position. This step would likely require more forcing conditions due to the deactivating effect of the bromine atoms. A possible reagent for this transformation is N-chlorosuccinimide (NCS).
Causality Behind Experimental Choices:
-
The choice of 2,4,6-collidine as a starting material is based on its commercial availability and the directing effects of the methyl groups for electrophilic substitution.
-
The sequential halogenation approach allows for controlled introduction of the different halogen atoms. Bromination is typically performed before chlorination as bromine is a less powerful deactivator of the aromatic ring.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra, the following characterization data is predicted based on the analysis of structurally similar compounds and the use of NMR prediction software.
3.2.1. ¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine is expected to show two singlets corresponding to the two non-equivalent methyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.5-2.7 | Singlet | C4-CH₃ |
| ~2.7-2.9 | Singlet | C6-CH₃ |
The downfield shift of the methyl protons compared to unsubstituted collidine is anticipated due to the electron-withdrawing effects of the halogen substituents. The C6-methyl group is expected to be slightly more downfield due to the adjacent chloro and bromo substituents.
3.2.2. ¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is predicted to show seven distinct signals.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C2 |
| ~115-120 | C3 |
| ~145-150 | C4 |
| ~120-125 | C5 |
| ~155-160 | C6 |
| ~20-25 | C4-CH₃ |
| ~25-30 | C6-CH₃ |
3.2.3. Mass Spectrometry (Predicted)
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) would be observed as a cluster of peaks. The fragmentation pattern would likely involve the loss of methyl radicals, halogen atoms, and potentially the elimination of HCl or HBr.
Reactivity and Potential Applications
The reactivity of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine is dictated by the presence of the three halogen atoms, each offering a potential site for modification.
Figure 2. Potential reactivity sites and applications of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine.
Reactivity at Halogenated Positions
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Cross-Coupling Reactions: The bromine atoms at the 3 and 5 positions are prime candidates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This would allow for the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups. The chlorine atom at the 2-position is generally less reactive in these transformations, potentially allowing for selective functionalization at the C-Br positions.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the electron-deficient 2-position could be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles.
Potential Applications in Drug Discovery and Agrochemicals
The ability to selectively functionalize the pyridine ring at multiple positions makes 3,5-Dibromo-2-chloro-4,6-dimethylpyridine a highly attractive building block for the synthesis of compound libraries for high-throughput screening. The introduction of diverse functionalities could lead to the discovery of novel compounds with a range of biological activities, including but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core.
-
Antiviral and Antibacterial Agents: The pyridine scaffold is present in numerous antimicrobial drugs.[6]
-
Agrochemicals: Substituted pyridines are widely used as herbicides, insecticides, and fungicides.[7]
Safety and Handling
While a specific safety data sheet (SDS) for 3,5-Dibromo-2-chloro-4,6-dimethylpyridine is not widely available, it should be handled with the standard precautions for halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3,5-Dibromo-2-chloro-4,6-dimethylpyridine is a promising, yet underexplored, building block in synthetic chemistry. Its polyhalogenated and substituted pyridine core offers a wealth of opportunities for the creation of diverse and complex molecules. While direct experimental data remains scarce, this guide provides a solid foundation for researchers to begin exploring the potential of this compound. Further investigation into its synthesis, reactivity, and biological activity is warranted and could lead to significant advancements in medicinal chemistry and materials science.
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